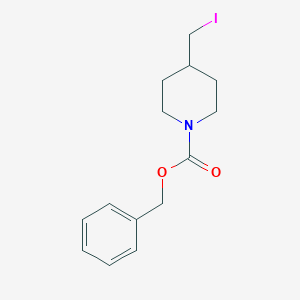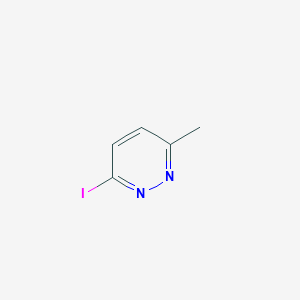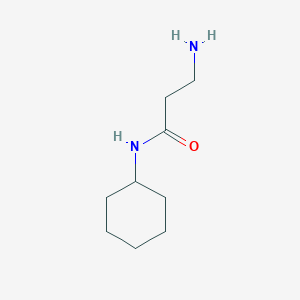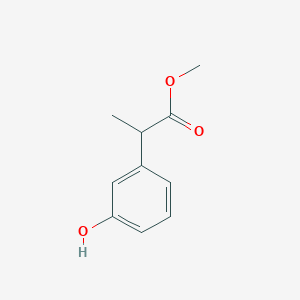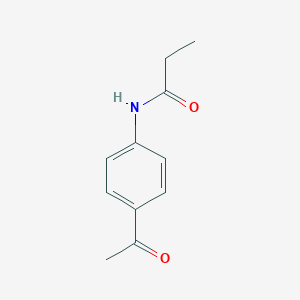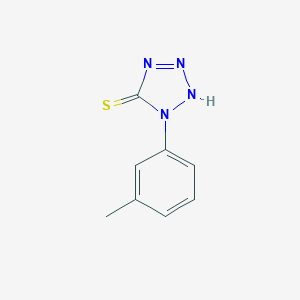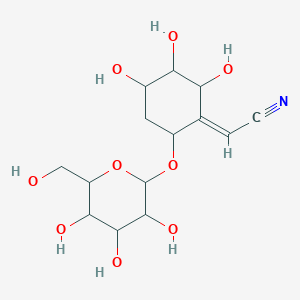
Dide-O-methylsimmondsin
Overview
Description
Dide-O-methylsimmondsin is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond . This compound has the molecular formula C14H21NO9 and a molecular weight of 347.32 g/mol. It is a glycoside, specifically a derivative of simmondsin, which is found in the seeds of the jojoba plant (Simmondsia chinensis).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dide-O-methylsimmondsin involves several steps, starting from the extraction of simmondsin from jojoba seeds. The key steps include:
Extraction: Simmondsin is extracted from jojoba seeds using solvents such as methanol or ethanol.
Hydrolysis: The extracted simmondsin undergoes hydrolysis to remove the methyl groups, resulting in the formation of this compound.
Purification: The compound is then purified using chromatographic techniques to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract simmondsin from jojoba seeds.
Controlled hydrolysis: Employing controlled hydrolysis conditions to ensure complete removal of methyl groups.
Purification and crystallization: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Dide-O-methylsimmondsin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dide-O-methylsimmondsin has various scientific research applications, including:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its potential effects on metabolic pathways and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-obesity properties.
Industry: Utilized in the development of bio-based products and as a precursor for the synthesis of other glycosides.
Mechanism of Action
The mechanism of action of Dide-O-methylsimmondsin involves its interaction with specific molecular targets and pathways. It is known to regulate lipid metabolism by influencing the expression of genes related to lipid metabolism . The compound affects pathways involved in lipid absorption and storage, thereby exerting its effects on body weight and fat accumulation.
Comparison with Similar Compounds
Similar Compounds
De-O-methylsimmondsin: Another derivative of simmondsin with one less methyl group.
Simmondsin: The parent compound found in jojoba seeds.
Simmondsin ferulate: A ferulic acid ester of simmondsin.
Uniqueness
Dide-O-methylsimmondsin is unique due to its specific structure, which lacks two methyl groups compared to simmondsin. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2E)-2-[2,3,4-trihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9/c15-2-1-5-7(3-6(17)10(19)9(5)18)23-14-13(22)12(21)11(20)8(4-16)24-14/h1,6-14,16-22H,3-4H2/b5-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQYIJOEUFLPMV-KTAJNNJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(C(/C(=C\C#N)/C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135074-86-1 | |
| Record name | Dide-O-methylsimmondsin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041207 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


